molecular formula C24H14ClF2N3O3S B2582338 N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 902897-48-7

N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2582338
CAS No.: 902897-48-7
M. Wt: 497.9
InChI Key: VIZYGLOFXFCCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H14ClF2N3O3S and its molecular weight is 497.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study conducted by Sunder and Maleraju (2013) involved the synthesis of derivatives related to the compound , focusing on their anti-inflammatory activities. These derivatives were synthesized by combining pyrazole with phenyl and benzofuran substitutions, which were then reacted with substituted acetamides. Some derivatives showed significant anti-inflammatory activity, suggesting potential therapeutic applications (Sunder & Maleraju, 2013).

  • Hammam et al. (2005) explored the anticancer activity of fluoro-substituted benzo[b]pyran derivatives, which, through a series of reactions, yielded compounds with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This indicates the compound's role in synthesizing effective anticancer agents (Hammam et al., 2005).

  • Research on radiosynthesis of selective radioligands for imaging with PET, such as [18F]PBR111, has included derivatives within the same chemical family. These studies aim at developing diagnostic tools for neuroinflammatory processes, demonstrating the compound's relevance in advancing neuroimaging techniques (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

  • Kerru et al. (2019) synthesized thienopyrimidine linked rhodanine derivatives to investigate their antimicrobial activities. This research found that some compounds exhibited potent antibacterial and antifungal activities, highlighting the compound's utility in developing new antimicrobial agents (Kerru et al., 2019).

  • Stec et al. (2011) studied the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, indicating the compound's significance in synthesizing inhibitors with improved metabolic stability and in vitro potency, suggesting potential in cancer therapy (Stec et al., 2011).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF2N3O3S/c25-17-11-14(7-10-18(17)27)28-20(31)12-34-24-29-21-16-3-1-2-4-19(16)33-22(21)23(32)30(24)15-8-5-13(26)6-9-15/h1-11H,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYGLOFXFCCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.